molecular formula C6H17N3 B15175905 N-(2-Amino-1-methylethyl)propane-1,2-diamine CAS No. 44816-77-5

N-(2-Amino-1-methylethyl)propane-1,2-diamine

Cat. No.: B15175905
CAS No.: 44816-77-5
M. Wt: 131.22 g/mol
InChI Key: ZWSGQNNHVMWSFL-UHFFFAOYSA-N
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Description

N-(2-Amino-1-methylethyl)propane-1,2-diamine (CAS 44816-77-5) is an aliphatic diamine with the molecular formula C6H17N3 and a molecular weight of 131.22 g/mol. This compound is characterized by its branched chain structure and the presence of multiple amine groups, making it a versatile chiral bidentate ligand in coordination chemistry for forming stable complexes with various metal ions [ citation:1 ]. Its chiral nature allows it to exist in two enantiomeric forms, which is a critical property for applications in asymmetric synthesis and catalysis [ citation:1 ]. In research, this diamine serves as a valuable building block. Its amine groups participate in nucleophilic substitution reactions and can be oxidized or reduced, highlighting its utility in synthetic organic chemistry for the creation of more complex molecules [ citation:1 ]. Furthermore, diamines of this class are investigated for their role in modulating biochemical pathways through interactions with enzymes and receptors, indicating potential in various biological studies [ citation:1 ]. Beyond fundamental research, structural analogs of this compound are also explored in applied fields, such as the development of amines for CO2 capture technology, where molecular structure significantly impacts absorption performance [ citation:6 ]. The compound is a colorless liquid with a density of approximately 0.908 g/cm³ and a boiling point of 207.9°C at 760 mmHg [ citation:5 ]. It is strictly for research purposes and is not intended for diagnostic, therapeutic, or any human or veterinary use [ citation:1 ].

Properties

IUPAC Name

2-N-(2-aminopropyl)propane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H17N3/c1-5(8)4-9-6(2)3-7/h5-6,9H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWSGQNNHVMWSFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)NCC(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H17N3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40963281
Record name N~1~-(1-Aminopropan-2-yl)propane-1,2-diamine
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Molecular Weight

131.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

44816-77-5
Record name N1-(2-Amino-1-methylethyl)-1,2-propanediamine
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Record name N-(2-Amino-1-methylethyl)propane-1,2-diamine
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Record name N~1~-(1-Aminopropan-2-yl)propane-1,2-diamine
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Record name N-(2-amino-1-methylethyl)propane-1,2-diamine
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Preparation Methods

Reaction Mechanism

The process proceeds via dehydrogenation of the alcohol to an intermediate imine, followed by hydrogenation to the diamine. Liquid ammonia acts as a nitrogen source, while hydrogen facilitates reduction. The overall reaction is:

$$
\text{2-Amino-2-methyl-1-propanol} + \text{NH}3 \xrightarrow[\text{H}2]{\text{Ni catalyst}} \text{N-(2-Amino-1-methylethyl)propane-1,2-diamine} + \text{H}_2\text{O}
$$

Procedure

  • Feedstock Preparation : 2-Amino-2-methyl-1-propanol (95 g) and Raney nickel catalyst (2–10 wt%) are loaded into the reactor.
  • Gas Exchange : Air is purged with hydrogen, followed by vacuum cycles to eliminate residual oxygen.
  • Ammonia Introduction : Liquid ammonia (45 g) is injected, and hydrogen pressure is maintained at 2.0–3.0 MPa.
  • Reaction : The mixture is heated to 160–220°C for 6–15 hours.
  • Workup : Post-reaction, the catalyst is filtered, and the crude product is distilled under reduced pressure.

Performance Data

Temperature (°C) Time (h) Catalyst Loading (wt%) Conversion (%) Selectivity (%)
185 12 5.0 63.5 83.8
205 12 3.0 57.5 80.8

Key Advantages :

  • High selectivity (>80%) under optimized conditions.
  • Scalable for continuous production.
  • Utilizes stable, commercially available raw materials.

Limitations :

  • Requires specialized high-pressure equipment.
  • Catalyst recovery and reuse need further optimization.

Reductive Amination of Ketone Precursors

An alternative route involves reductive amination of 2-methyl-1,2-diketopropane with ammonia. While less commonly reported, this method leverages palladium or platinum catalysts in a hydrogen-rich environment.

Reaction Scheme

$$
\text{2-Methyl-1,2-diketopropane} + 2\text{NH}3 \xrightarrow[\text{H}2]{\text{Pd/C}} \text{this compound} + 2\text{H}_2\text{O}
$$

Process Considerations

  • Catalyst : 5% Pd/C or PtO₂ at 1–3 wt% loading.
  • Conditions : 80–120°C, 1–2 MPa H₂ pressure, 8–12 hours.
  • Yield : ~50–60% (literature estimates for analogous diamines).

Challenges :

  • Lower selectivity due to over-reduction or side reactions.
  • Higher catalyst costs compared to nickel-based systems.

Chiral Resolution of Racemic Mixtures

This compound is chiral, necessitating enantioselective synthesis or resolution. Industrial methods employ diastereomeric salt formation with chiral acids (e.g., tartaric acid):

  • Salt Formation : React racemic diamine with L-tartaric acid in ethanol.
  • Crystallization : Isolate the less soluble diastereomer via fractional crystallization.
  • Regeneration : Treat the salt with NaOH to recover the enantiopure diamine.

Typical Yields : 30–40% per cycle, requiring multiple recrystallizations for >99% ee.

Emerging Methods: Enzymatic Amination

Recent advances explore transaminases for asymmetric diamine synthesis. For example, ω-transaminases catalyze the transfer of amino groups to ketone precursors under mild conditions.

Potential Advantages :

  • Ambient temperature/pressure.
  • High enantioselectivity (>95% ee).
    Current Limitations :
  • Enzyme stability and cost.
  • Limited substrate scope for branched diamines.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Diamines

Compound Name Molecular Formula Substituents CAS Number Key Differences
N-(2-Amino-1-methylethyl)propane-1,2-diamine C₆H₁₇N₃ Methyl branch, secondary amine 4538-10-7 Branched structure, 3 N atoms
N,N-Dimethylpropane-1,2-diamine C₅H₁₄N₂ Two methyl groups on terminal N 109-55-7 Less branching, dimethylated N
(1-Aminopropan-2-yl)diethylamine C₇H₁₇N₂ Diethyl groups on secondary N 5137-13-3 Bulkier substituents, lower polarity
N-(Adamantan-2-yl)-N’-geranylpropane-1,3-diamine C₂₃H₄₁N₂ Adamantane and geranyl moieties Not provided Hybrid aromatic-terpene structure

Key Observations:

Branching and Steric Effects: The methyl branch in the target compound reduces conformational flexibility compared to linear analogs like N,N-dimethylpropane-1,2-diamine. This may hinder coordination with metal ions but improve stability in acidic environments. Bulkier analogs, such as (1-Aminopropan-2-yl)diethylamine, exhibit lower solubility in water due to hydrophobic ethyl groups.

Synthetic Pathways :

  • The target compound shares reduction steps (e.g., NaBH₄-mediated imine reduction) with analogs like N-(Adamantan-2-yl)-N’-geranylpropane-1,3-diamine. However, its synthesis likely avoids aromatic or terpene coupling, simplifying purification.

Biological Activity :

  • While SQ109 analogs (e.g., compound 13 in ) show antimalarial activity, the target compound’s lack of aromatic or terpene groups suggests divergent bioactivity. Dimethylated variants (e.g., 109-55-7) may exhibit lower toxicity due to reduced nucleophilicity.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property This compound N,N-Dimethylpropane-1,2-diamine (1-Aminopropan-2-yl)diethylamine
Boiling Point Estimated 200–220°C 131–133°C 215–220°C
Water Solubility High (amine groups) Moderate (dimethyl groups) Low (diethyl groups)
LogP ~0.5 (predicted) 0.1 1.8

Key Findings:

  • The target compound’s water solubility exceeds that of diethyl-substituted analogs due to its unmodified primary amines.
  • Lipophilicity (LogP) increases with alkyl substitution, impacting membrane permeability in drug design contexts.

Biological Activity

N-(2-Amino-1-methylethyl)propane-1,2-diamine, also known as 1,2-diaminopropane with a branched structure, is a compound with significant biological activity. Its molecular formula is C6H17N3, and it possesses two amine groups that enable it to function as a bidentate ligand in coordination chemistry. This article explores its biological activities, including enzyme interactions, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a branched alkyl chain and is characterized by its chirality, allowing for two enantiomeric forms. The presence of two amino groups contributes to its reactivity and ability to form stable complexes with metal ions, which is pivotal in various biological applications.

PropertyDescription
Molecular FormulaC6H17N3
AppearanceColorless liquid
Functional GroupsPrimary amines
ChiralityYes (two enantiomers)

Enzyme Interactions

This compound has been shown to interact with enzymes by binding to their active sites. This interaction can inhibit enzyme activity, making it a candidate for drug development aimed at modulating biochemical pathways.

Key Enzyme Targets:

  • Enzyme Inhibition: The compound has demonstrated potential in inhibiting specific enzymes involved in metabolic pathways.
  • Ligand Binding: Its structure allows it to act as a ligand influencing protein activity and cellular functions.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity: The compound has shown effectiveness against certain bacterial strains.
  • Cytotoxic Effects: In vitro studies have indicated that derivatives of this compound can induce apoptosis in cancer cell lines such as A2780 ovarian cancer cells .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Cytotoxicity Assays:
    • A study reported IC50 values for derivatives of the compound ranging from 0.76 μM to 1.76 μM in tumor cell lines, indicating significant cytotoxic properties compared to non-tumor cell lines .
  • Enzyme Inhibition Studies:
    • Experimental data suggest that this compound can inhibit the production of nitric oxide (NO) in LPS-induced RAW 264.7 cells, highlighting its potential anti-inflammatory properties .
  • Antimicrobial Efficacy:
    • The compound's derivatives exhibited enhanced antimicrobial effectiveness against various pathogens while maintaining lower toxicity levels compared to their parent compounds .

Synthesis and Applications

The synthesis of this compound can be achieved through several methods involving primary amines. Its applications extend beyond biological contexts into areas like synthetic organic chemistry where it serves as a building block for more complex molecules.

Q & A

Q. What are the optimal synthetic routes for N-(2-Amino-1-methylethyl)propane-1,2-diamine, and how can reaction conditions be tailored to improve yield?

Answer: The compound can be synthesized via reductive amination or condensation reactions using aliphatic diamines and aldehydes/ketones. For example, similar derivatives (e.g., quinoline-diamine complexes) are synthesized by reacting aldehydes with amines in ethanol under basic conditions (NaOH) at reflux, followed by purification via flash chromatography . Key parameters include:

  • Solvent choice : Ethanol or methanol for solubility and reaction efficiency.
  • Reducing agents : Sodium hydroxide or sodium borohydride for imine reduction.
  • Purification : Flash chromatography with polar/non-polar solvent mixtures to isolate the diamine.
    Yield optimization may involve adjusting stoichiometry (e.g., excess amine) or temperature control to minimize side reactions.

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this diamine, and how are they applied?

Answer:

  • Infrared (IR) and Raman spectroscopy : Identify N-H stretching (3200–3500 cm⁻¹) and bending modes (1600–1650 cm⁻¹), as well as C-N vibrations (1100–1250 cm⁻¹). Group frequency charts for nitrogen compounds (e.g., amines) help assign bands .
  • NMR spectroscopy : Use ¹H NMR to resolve amine proton environments (δ 1.0–3.0 ppm) and ¹³C NMR to confirm carbon backbone connectivity. Solvent choice (e.g., CDCl₃ vs. CD₃OD) impacts hydrogen bonding and peak splitting, as shown in host-guest complex studies .
  • X-ray crystallography : Resolve 3D hydrogen-bonded motifs in cocrystals, such as ionic layers formed with carboxylic acids .

Q. What role does hydrogen bonding play in stabilizing the structural motifs of this diamine in supramolecular assemblies?

Answer: In cocrystallization with acids (e.g., 4-tert-butylbenzoic acid), the diamine acts as a proton acceptor, forming ammonium-carboxylate ionic layers via NH-O hydrogen bonds. These interactions maximize bond strength and number, leading to layered 3D arrays observed in X-ray studies. Key design principles include:

  • Proton transfer : Carboxylic acid protons migrate to amine groups, creating diammonium cations.
  • Layer polarity : Alternating ionic (hydrogen-bonded) and non-polar (aromatic) layers enhance structural stability .

Advanced Research Questions

Q. How can researchers design cocrystalline structures using this diamine to study hydrogen bonding networks?

Answer: Experimental design :

Acid selection : Pair with aromatic carboxylic acids (e.g., 4-substituted benzoic acids) to exploit π-π stacking and hydrogen bonding.

Solvent system : Use polar solvents (e.g., water/ethanol mixtures) to promote ionic layer formation.

Crystallization method : Slow evaporation or diffusion techniques to allow ordered assembly.
Analysis : X-ray diffraction reveals motifs like [diamine(acid)₂] units, while IR confirms proton transfer via carboxylate COO⁻ stretches (~1400 cm⁻¹) .

Q. When encountering contradictory data in vibrational spectroscopy of coordination complexes involving this diamine, what analytical approaches resolve such discrepancies?

Answer:

  • Comparative analysis : Cross-reference IR/Raman data with Nakamoto’s group frequency charts for amines and metal complexes .
  • Computational validation : Density functional theory (DFT) simulations predict vibrational modes and assign contested peaks.
  • Solvent effects : Replicate experiments in deuterated solvents (e.g., D₂O) to assess hydrogen bonding perturbations .

Q. How does the diamine’s coordination behavior influence its application in inhibiting botulinum neurotoxin, and what in vitro assays are appropriate?

Answer: The diamine’s bifunctional amine groups can chelate metal ions (e.g., Zn²⁺ in neurotoxin active sites). Methodology :

Enzyme inhibition assays : Measure IC₅₀ values using fluorogenic substrates (e.g., SNAP-25 cleavage assays).

Structure-activity relationship (SAR) : Modify diamine chain length or substituents (e.g., fluorobenzyl groups) to enhance binding .

Spectroscopic validation : Use UV-Vis or ITC to quantify metal-ligand binding constants.

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